Isobutylcyclohexane

Description

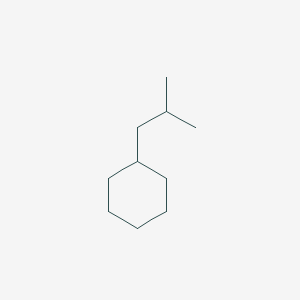

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-9(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFROMNOQCNVNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168374 | |

| Record name | Isobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Isobutylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1678-98-4 | |

| Record name | Isobutylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutylcyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC42CWY8XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Thermodynamic Properties of Isobutylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of isobutylcyclohexane. Due to the limited availability of direct experimental data for this specific compound, this guide combines known physical properties with estimated thermodynamic values derived from established methodologies and comparative data from its structural isomer, n-butylcyclohexane. Detailed experimental protocols for determining these properties are also provided, offering a framework for further empirical investigation.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of isobutylcyclohexane. Where direct experimental data is unavailable, values have been estimated using the group additivity method, a well-established technique for predicting the thermodynamic properties of organic compounds. For comparative purposes, experimental data for n-butylcyclohexane is also presented.

Table 1: Physical Properties of Isobutylcyclohexane

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₂₀ | [1][2][3] |

| Molecular Weight | 140.27 g/mol | [1][2] |

| CAS Number | 1678-98-4 | [1][3][4] |

| Boiling Point | 171.3 °C (at 760 mmHg) | [3][4] |

| Melting Point | -95 °C | [3][4] |

| Density | 0.7950 g/cm³ (at 20 °C) | [4] |

| Vapor Pressure | 1.9 ± 0.1 mmHg (at 25°C) |

Table 2: Thermodynamic Properties of Isobutylcyclohexane and n-Butylcyclohexane

| Property | Isobutylcyclohexane (Estimated) | n-Butylcyclohexane (Experimental) | Unit |

| Standard Molar Enthalpy of Formation (Liquid) | -268.2 ± 2.0 | -263.2 ± 1.3 | kJ/mol |

| Standard Molar Enthalpy of Combustion (Liquid) | -6525.3 ± 2.0 | -6530.3 ± 1.2 | kJ/mol |

| Molar Heat Capacity (Liquid, at 298.15 K) | 273.0 | 271.04 | J/(mol·K) |

| Standard Molar Entropy (Liquid, at 298.15 K) | 347.0 | 344.97 | J/(mol·K) |

Note on Estimations: The thermodynamic values for isobutylcyclohexane were estimated using the group additivity method.[5] This approach involves summing the contributions of individual molecular groups to the overall thermodynamic property. The values for the necessary groups were derived from the experimental data available for n-butylcyclohexane, its straight-chain isomer.[6] While these estimations provide a strong theoretical basis, experimental verification is recommended for critical applications.

Experimental Protocols

The determination of the thermodynamic properties of a substance like isobutylcyclohexane relies on precise and well-defined experimental procedures. The following sections detail the standard methodologies for measuring key thermodynamic parameters.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a liquid.[7][8][9][10] The fundamental principle is to create a perfectly insulated system where no heat is exchanged with the surroundings.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity isobutylcyclohexane is placed into a sealed sample container within the calorimeter.

-

Calorimeter Assembly: The sample container is placed inside an adiabatic shield. The entire assembly is housed within a vacuum-jacketed vessel to minimize heat loss.

-

Thermal Equilibration: The system is allowed to reach a stable initial temperature.

-

Heating: A known amount of electrical energy is supplied to a heater within the sample container, causing a small, precisely measured increase in temperature.

-

Adiabatic Control: The temperature of the adiabatic shield is continuously and automatically adjusted to match the temperature of the sample container, thereby preventing any heat transfer between them.

-

Data Acquisition: The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) throughout the heating process.

-

Calculation: The heat capacity (Cp) is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the resulting temperature change (ΔT) using the formula: Cp = Q / (m * ΔT)

Determination of Enthalpy of Combustion by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[11][12][13][14][15] The sample is combusted in a constant-volume container (the "bomb"), and the heat released is absorbed by a surrounding water bath.

Methodology:

-

Sample Preparation: A known mass of isobutylcyclohexane is placed in a sample crucible. A fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a precisely known mass of water in an insulated container (the calorimeter).

-

Initial Temperature: The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

Determination of Vapor Pressure by the Static Method

The static method is a direct measurement of the vapor pressure of a liquid in equilibrium with its vapor phase at a specific temperature.[16][17][18][19][20]

Methodology:

-

Sample Preparation: A small amount of isobutylcyclohexane is introduced into a thermostatted sample cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Temperature Control: The sample cell is brought to the desired temperature and allowed to reach thermal equilibrium.

-

Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured using a high-precision pressure transducer.

-

Data Collection: The vapor pressure is recorded at a series of different temperatures to establish the vapor pressure curve.

Conclusion

References

- 1. CAS 1678-98-4: Isobutylcyclohexane | CymitQuimica [cymitquimica.com]

- 2. Isobutylcyclohexane | C10H20 | CID 15508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isobutylcyclohexane|lookchem [lookchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 6. Cyclohexane, butyl- [webbook.nist.gov]

- 7. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 8. m.youtube.com [m.youtube.com]

- 9. fauske.com [fauske.com]

- 10. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. aa6kj.hopto.org [aa6kj.hopto.org]

- 14. learnable.education [learnable.education]

- 15. manuals.labflow.com [manuals.labflow.com]

- 16. consilab.de [consilab.de]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. calnesis.com [calnesis.com]

Isobutylcyclohexane CAS number 1678-98-4 properties

An In-depth Technical Guide on the Properties of Isobutylcyclohexane (CAS: 1678-98-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, experimental determination methods, and safety information for Isobutylcyclohexane (CAS No. 1678-98-4). The information is intended for use in controlled laboratory settings for chemical and pharmaceutical research.

Chemical Identity and Structure

Isobutylcyclohexane, also known as (2-Methylpropyl)cyclohexane, is an alkylated cycloalkane.[1][2] Its structure consists of a cyclohexane ring substituted with an isobutyl group. This non-polar nature and chemical stability make it relevant in various research contexts, from fuel science to organic synthesis.[1][2]

Physicochemical Properties

The physical and chemical properties of Isobutylcyclohexane are summarized below. Data has been aggregated from multiple sources.

Table 2.1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ | [1][2][3][4] |

| Molecular Weight | 140.27 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Melting Point | -95 °C | [3][5][6] |

| Boiling Point | 169 - 171.3 °C at 760 mmHg | [1][3][5][6] |

| Density | 0.795 - 0.80 g/cm³ at 20°C | [1][3][5] |

| Vapor Pressure | 1.9 ± 0.1 mmHg at 25°C | [5] |

| Flash Point | 48 - 48.3 °C | [1][5][6] |

| Solubility | Low solubility in water; soluble in organic solvents | [2] |

Table 2.2: Chromatographic and Optical Properties

| Property | Value | Source(s) |

| Refractive Index | 1.434 - 1.440 at 20°C | [5][6] |

| LogP (Octanol-Water Partition Coefficient) | 5.29 | [5] |

| Kovats Retention Index (SE-30 column) | 1005 | [7] |

Logical Relationships

The molecular structure of Isobutylcyclohexane directly influences its physical properties. The saturated cyclohexane ring and the branched isobutyl group contribute to its low polarity and specific thermal characteristics.

References

- 1. Isobutylcyclohexane|CAS 1678-98-4|>98.0% [benchchem.com]

- 2. CAS 1678-98-4: Isobutylcyclohexane | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Isobutylcyclohexane | C10H20 | CID 15508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isobutylcyclohexane | CAS#:1678-98-4 | Chemsrc [chemsrc.com]

- 6. Cas 1678-98-4,ISOBUTYLCYCLOBUTANE | lookchem [lookchem.com]

- 7. The Kovats Retention Index: Isobutylcyclohexane (C10H20) [pherobase.com]

An In-depth Technical Guide to the Solubility of Isobutylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of isobutylcyclohexane in various organic solvents. In the absence of publicly available quantitative solubility data, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents an expected solubility profile based on its molecular structure. This guide is intended to be a valuable resource for researchers utilizing isobutylcyclohexane in chemical synthesis, formulation development, and other scientific applications.

Introduction

Isobutylcyclohexane (CAS No. 1678-98-4) is a non-polar aliphatic hydrocarbon with the molecular formula C10H20. Its structure consists of a cyclohexane ring substituted with an isobutyl group. Understanding its solubility in a range of organic solvents is crucial for its application in various chemical processes, including as a reaction medium, a solvent, or a component in fuel and lubricant formulations. This guide addresses the theoretical and practical aspects of isobutylcyclohexane solubility.

Theoretical Principles of Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be miscible. Isobutylcyclohexane is a non-polar compound due to the presence of only C-C and C-H bonds, which have very low electronegativity differences. Therefore, its solubility profile can be predicted as follows:

-

High Solubility in Non-Polar Solvents: Isobutylcyclohexane is expected to be highly soluble or miscible in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene). The intermolecular forces in both the solute and the solvent are predominantly weak van der Waals forces (London dispersion forces), allowing for easy mixing.

-

Moderate to Low Solubility in Polar Aprotic Solvents: In polar aprotic solvents like acetone or ethyl acetate, which possess dipole-dipole interactions, the solubility of isobutylcyclohexane is expected to be lower. The energy required to disrupt the dipole-dipole interactions of the solvent molecules may not be sufficiently compensated by the weak van der Waals interactions with isobutylcyclohexane.

-

Insolubility in Polar Protic Solvents: Isobutylcyclohexane is expected to be virtually insoluble in highly polar protic solvents such as water, methanol, and ethanol.[1] The strong hydrogen bonding network present in these solvents would be energetically unfavorable to disrupt for the non-polar isobutylcyclohexane molecules to dissolve.

Expected Solubility Profile of Isobutylcyclohexane

Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of isobutylcyclohexane in a range of common organic solvents. It is important to note that this is a predictive guide, and experimental verification is necessary for precise quantitative data.

| Solvent Class | Solvent | Polarity | Expected Solubility |

| Non-Polar | Hexane | Non-Polar | Miscible |

| Heptane | Non-Polar | Miscible | |

| Toluene | Non-Polar | Miscible | |

| Benzene | Non-Polar | Miscible | |

| Diethyl Ether | Slightly Polar | High | |

| Polar Aprotic | Acetone | Polar Aprotic | Moderate to Low |

| Ethyl Acetate | Polar Aprotic | Moderate to Low | |

| Dichloromethane | Polar Aprotic | Moderate | |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | |

| Polar Protic | Methanol | Polar Protic | Low to Insoluble |

| Ethanol | Polar Protic | Low to Insoluble | |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Determining Solubility

The following is a detailed gravimetric method for the quantitative determination of the solubility of isobutylcyclohexane in an organic solvent. This method is reliable for a wide range of solutes and solvents.[2][3]

4.1. Materials and Equipment

-

Isobutylcyclohexane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Vials with airtight caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of isobutylcyclohexane to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a separate phase of isobutylcyclohexane ensures that the solution is saturated.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow any undissolved isobutylcyclohexane to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker to remove any undissolved micro-droplets.

-

-

Solvent Evaporation:

-

Weigh the evaporating dish with the filtered saturated solution.

-

Carefully evaporate the solvent under a fume hood. For volatile solvents, this may be achieved at room temperature or with gentle heating in a drying oven at a temperature below the boiling point of isobutylcyclohexane. For less volatile solvents, a vacuum desiccator may be required.

-

Continue the evaporation process until a constant weight of the remaining isobutylcyclohexane is achieved.

-

-

Data Calculation:

-

Mass of the saturated solution: (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved isobutylcyclohexane: (Mass of dish + isobutylcyclohexane) - (Mass of empty dish)

-

Mass of the solvent: Mass of the saturated solution - Mass of the dissolved isobutylcyclohexane

-

Solubility ( g/100 g of solvent): (Mass of dissolved isobutylcyclohexane / Mass of the solvent) x 100

-

4.3. Alternative Methods

Other instrumental methods can also be employed for solubility determination, including:

-

Gas Chromatography (GC): A calibration curve can be prepared with known concentrations of isobutylcyclohexane in the solvent. The saturated solution can then be diluted and analyzed by GC to determine the concentration.

-

Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon mixing the solute and solvent and can be used to determine the thermodynamics of dissolution and the solubility limit.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive solubility study of isobutylcyclohexane.

Caption: Workflow for determining the solubility of isobutylcyclohexane.

Conclusion

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Computational Studies of Isobutylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying the conformational properties of isobutylcyclohexane. While specific experimental data for isobutylcyclohexane is limited in publicly available literature, this document outlines the established protocols and computational workflows used for analogous alkylcyclohexanes. This guide serves as a robust framework for researchers and professionals in drug development seeking to understand and predict the behavior of molecules incorporating the isobutylcyclohexane scaffold.

Introduction to the Conformational Landscape of Isobutylcyclohexane

Isobutylcyclohexane, a monosubstituted cyclohexane, exists predominantly in a chair conformation to minimize angle and torsional strain.[1][2] The isobutyl substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in rapid equilibrium at room temperature. The relative stability of these conformers is a critical determinant of the molecule's three-dimensional structure and, consequently, its potential biological activity.

The preference for the equatorial position is a general principle for bulky substituents on a cyclohexane ring, as it minimizes steric hindrance.[3] This steric strain in the axial conformer arises from 1,3-diaxial interactions between the substituent and the axial hydrogen atoms on the same side of the ring.[1] The energetic cost of placing a substituent in the axial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers.[4]

Data Presentation: Conformational Energies of Alkylcyclohexanes

To provide context for the conformational analysis of isobutylcyclohexane, the following table summarizes the experimentally determined A-values for a series of alkyl substituents. This data is crucial for understanding the steric demands of different alkyl groups and for benchmarking computational methods.

| Substituent | A-value (kcal/mol) | Reference |

| -CH₃ (Methyl) | 1.74 | [4] |

| -CH₂CH₃ (Ethyl) | 1.75 | [5] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | [5] |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | [5] |

| -CH₂CH(CH₃)₂ (Isobutyl) | Not Experimentally Determined |

Note: The A-value for the isobutyl group is not found in the surveyed literature and represents a knowledge gap. Based on the trend of increasing steric bulk, it is expected to be slightly higher than that of the ethyl group.

Theoretical and Computational Methodologies

Computational chemistry offers a powerful suite of tools to investigate the conformational preferences and energetic landscapes of molecules like isobutylcyclohexane. These methods range from classical molecular mechanics to more accurate but computationally intensive quantum mechanical calculations.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its geometry. Force fields such as MM3 and MM4 have been specifically parameterized for hydrocarbons and can provide reliable conformational energies and geometries.[6]

Typical Workflow for Molecular Mechanics Analysis:

Figure 1: A generalized workflow for conformational analysis using molecular mechanics.

Quantum Mechanics (QM)

Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a more rigorous treatment of electronic structure and can yield highly accurate conformational energies. The B3LYP functional combined with a basis set such as 6-31G* is a commonly employed and cost-effective method for such calculations.

Typical Workflow for Quantum Mechanics Analysis:

Figure 2: A typical workflow for calculating conformational energies using quantum mechanics.

Potential Energy Surface (PES) Scans

To understand the rotational barriers of the isobutyl side chain, a potential energy surface scan can be performed. This involves systematically rotating a specific dihedral angle (e.g., the C-C bond connecting the isobutyl group to the cyclohexane ring) and calculating the energy at each step, while optimizing the rest of the geometry.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying conformational equilibria in solution.

Variable Temperature (VT) NMR Spectroscopy

By recording NMR spectra at different temperatures, the equilibrium between the axial and equatorial conformers can be directly observed and quantified. At low temperatures, the rate of chair-chair interconversion slows down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.

Detailed Protocol for VT-NMR Analysis:

-

Sample Preparation: Dissolve a sample of isobutylcyclohexane in a suitable low-freezing deuterated solvent (e.g., deuterated methanol, CD₂Cl₂).

-

Initial Spectrum: Acquire a ¹H or ¹³C NMR spectrum at room temperature.

-

Cooling and Equilibration: Lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

-

Low-Temperature Spectra: Continue cooling until distinct signals for the axial and equatorial conformers are observed.

-

Signal Integration: Integrate the signals corresponding to the same nucleus in both conformers to determine their relative populations.

-

Equilibrium Constant (K) Calculation: Calculate the equilibrium constant (K = [equatorial]/[axial]) at each temperature.

-

Thermodynamic Parameters: Plot ln(K) versus 1/T (van't Hoff plot). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers. The Gibbs free energy difference (A-value) can then be calculated using the equation ΔG° = ΔH° - TΔS°.

Figure 3: Experimental workflow for determining conformational energies using VT-NMR.

Relevance and Applications in Drug Development

The cyclohexane ring is a common scaffold in many pharmaceutical compounds.[7] The conformational preference of substituents on this ring can significantly impact a drug's binding affinity to its target receptor, as well as its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

While there is a lack of specific examples of isobutylcyclohexane derivatives in clinical use, understanding its conformational behavior is valuable for several reasons:

-

Scaffold Hopping and Bioisosteric Replacement: The isobutyl group can be considered a bioisostere of other alkyl groups or functional groups. Medicinal chemists can use the isobutylcyclohexane scaffold to explore new chemical space and optimize lead compounds.[8] By understanding the steric and electronic properties of the isobutyl group, researchers can make more informed decisions when designing new drug candidates.

-

Structure-Activity Relationship (SAR) Studies: The conformational rigidity of the cyclohexane ring makes it an excellent platform for studying how the three-dimensional arrangement of functional groups affects biological activity. By synthesizing and testing derivatives of isobutylcyclohexane, researchers can build detailed SAR models.

-

Improving Physicochemical Properties: The lipophilicity of a drug molecule is a critical parameter influencing its absorption and distribution. The isobutyl group contributes to the overall lipophilicity, and its orientation (axial vs. equatorial) can subtly influence the molecule's interaction with biological membranes.

Figure 4: Logical workflow for utilizing the isobutylcyclohexane scaffold in drug discovery.

Conclusion

The theoretical and computational study of isobutylcyclohexane provides valuable insights into the fundamental principles of conformational analysis and their application in rational drug design. Although a precise experimental A-value for the isobutyl group remains to be determined, the methodologies outlined in this guide provide a clear and robust framework for its computational prediction and experimental verification. By leveraging these techniques, researchers can better understand the structure-property relationships of molecules containing the isobutylcyclohexane moiety, ultimately aiding in the discovery and development of novel therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CAS 1678-98-4: Isobutylcyclohexane | CymitQuimica [cymitquimica.com]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. youtube.com [youtube.com]

Isobutylcyclohexane: A Key Model Compound in Combustion Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isobutylcyclohexane (IBCH), a C10 cycloalkane, serves as a crucial model compound in the study of combustion processes, particularly for the development of surrogate fuels that mimic the behavior of real-world diesel and jet fuels. Its molecular structure, featuring a cyclohexane ring with an isobutyl side chain, provides a valuable platform for investigating the complex interplay between cyclic and branched alkane chemistry under combustion conditions. This technical guide delves into the core aspects of IBCH combustion research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways and experimental workflows.

Data Presentation: Combustion Characteristics

Quantitative data from combustion experiments are essential for validating chemical kinetic models and understanding the reactivity of a fuel. While comprehensive experimental data specifically for isobutylcyclohexane is an area of ongoing research, extensive studies on its close isomer, n-butylcyclohexane (nBCH), provide critical insights into the combustion behavior of C10 alkylated cyclohexanes. The following tables summarize key combustion parameters for nBCH, which can be considered representative for initial modeling and comparative analysis of IBCH.

Table 1: Ignition Delay Times (IDTs) for n-Butylcyclohexane/Air Mixtures

Ignition delay time is a critical measure of a fuel's autoignition propensity. The following data were obtained from shock tube and rapid compression machine experiments.[1]

| Temperature (K) | Pressure (bar) | Equivalence Ratio (φ) | Ignition Delay Time (ms) |

| 650 | 30 | 1.0 | 10.5 |

| 700 | 30 | 1.0 | 3.2 |

| 750 | 30 | 1.0 | 1.5 |

| 800 | 30 | 1.0 | 1.1 |

| 850 | 30 | 1.0 | 0.9 |

| 900 | 30 | 1.0 | 0.8 |

| 950 | 30 | 1.0 | 0.7 |

| 1000 | 10 | 1.0 | 0.5 |

| 1100 | 10 | 1.0 | 0.2 |

| 1200 | 10 | 1.0 | 0.1 |

Note: This table presents a selection of data to illustrate trends. For a complete dataset, please refer to the cited literature.

Table 2: Major Species Mole Fractions from n-Butylcyclohexane Oxidation in a Jet-Stirred Reactor

The speciation data from jet-stirred reactor (JSR) experiments reveal the concentration profiles of key intermediates and products as a function of temperature, providing insights into the reaction pathways.

| Temperature (K) | n-Butylcyclohexane | O₂ | CO | CO₂ | H₂O |

| 600 | 0.0045 | 0.015 | 0.0001 | 0.0001 | 0.0002 |

| 700 | 0.0030 | 0.012 | 0.0015 | 0.0010 | 0.0015 |

| 800 | 0.0010 | 0.008 | 0.0035 | 0.0025 | 0.0030 |

| 900 | 0.0001 | 0.004 | 0.0045 | 0.0040 | 0.0045 |

| 1000 | < 0.0001 | 0.001 | 0.0048 | 0.0048 | 0.0048 |

Experimental Conditions: Pressure = 10 atm, Residence Time = 1 s, Equivalence Ratio (φ) = 1.0. Initial mole fraction of nBCH is 0.005.

Experimental Protocols

The study of isobutylcyclohexane and its isomers in combustion research relies on a suite of well-established experimental techniques. These methods allow for the precise control and measurement of conditions relevant to internal combustion engines and gas turbines.

Shock Tube Experiments for Ignition Delay Time Measurement

Shock tubes are devices used to generate high temperatures and pressures for a short duration, ideal for studying autoignition phenomena.[2]

Methodology:

-

Mixture Preparation: A mixture of isobutylcyclohexane, an oxidizer (typically synthetic air: O₂ and N₂), and a diluent (e.g., Argon) is prepared in a mixing tank. The composition is determined by partial pressures.

-

Shock Tube Operation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The prepared fuel/air mixture is introduced into the driven section.

-

Shock Wave Generation: The driver section is filled with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures. This generates a shock wave that propagates through the driven section, compressing and heating the test gas.

-

Ignition Detection: The shock wave reflects off the end wall of the driven section, further heating and compressing the gas. Ignition is typically detected by monitoring the emission from excited radical species, such as OH* (at 308 nm) or CH* (at 431 nm), using a photomultiplier tube and appropriate filters.[2][3] The time between the arrival of the reflected shock wave and the sharp increase in the emission signal is defined as the ignition delay time.[2]

Jet-Stirred Reactor for Species Speciation

A Jet-Stirred Reactor (JSR) is an ideal continuously stirred-tank reactor used for studying the oxidation and pyrolysis of fuels at well-controlled conditions.[4]

Methodology:

-

Reactant Delivery: Liquid isobutylcyclohexane is vaporized and mixed with a carrier gas (e.g., N₂). This fuel/N₂ mixture and a separate oxidizer/N₂ mixture are preheated and introduced into the spherical reactor through nozzles.

-

Reaction: The high-velocity jets from the nozzles create turbulent mixing, ensuring a homogenous temperature and concentration distribution within the reactor. The reactor is housed in an oven to maintain a constant temperature.

-

Sampling and Analysis: A sample of the reacting mixture is continuously extracted from the reactor through a sonic probe. The sample is then rapidly cooled to quench the reactions and analyzed using techniques such as gas chromatography (GC) to identify and quantify the various species present.[5]

Signaling Pathways: Reaction Mechanisms of Isobutylcyclohexane Oxidation

The oxidation of isobutylcyclohexane proceeds through a complex network of elementary reactions. The initial steps involve the abstraction of a hydrogen atom from the fuel molecule, followed by the addition of molecular oxygen and subsequent isomerization and decomposition reactions. The structure of IBCH offers multiple sites for H-atom abstraction, leading to a variety of reaction pathways.

Low-Temperature Oxidation Pathway

At lower temperatures (typically < 900 K), the oxidation is characterized by a series of O₂ additions and isomerizations, leading to chain-branching reactions that are responsible for autoignition.

High-Temperature Oxidation Pathway

At higher temperatures (typically > 900 K), the initial fuel radicals are more likely to undergo β-scission reactions, breaking down into smaller, more stable molecules and radicals. This leads to a different set of intermediate species compared to the low-temperature regime.

Conclusion

Isobutylcyclohexane is an indispensable model compound for advancing our understanding of the combustion of cyclic hydrocarbons found in practical fuels. While there is a need for more extensive experimental data specifically on IBCH, studies on its isomers provide a solid foundation for the development and validation of detailed chemical kinetic models. The experimental protocols and reaction pathways detailed in this guide offer a comprehensive overview for researchers in the field. Future work should focus on generating a complete experimental dataset for IBCH across a wide range of conditions to further refine our predictive capabilities for the next generation of transportation fuels.

References

Isobutylcyclohexane: A Greener Alternative for Non-Polar Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Isobutylcyclohexane is emerging as a promising non-polar solvent for a variety of applications in organic synthesis. Its favorable safety and environmental profile, coupled with physical properties conducive to a range of reaction conditions, position it as a viable and more sustainable alternative to traditional non-polar solvents such as toluene and hexane. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the utilization of isobutylcyclohexane.

Physicochemical Properties and Advantages

Isobutylcyclohexane is a colorless, low-volatility liquid with a non-polar nature, making it immiscible with water but soluble in many organic solvents.[1][2] Its key physical properties are summarized and compared with other common non-polar solvents in the table below.

| Property | Isobutylcyclohexane | Toluene | Hexane |

| CAS Number | 1678-98-4 | 108-88-3 | 110-54-3 |

| Molecular Formula | C₁₀H₂₀ | C₇H₈ | C₆H₁₄ |

| Molecular Weight ( g/mol ) | 140.27 | 92.14 | 86.18 |

| Boiling Point (°C) | 171.3 | 110.6 | 69 |

| Melting Point (°C) | -95 | -95 | -95 |

| Density (g/cm³ at 20°C) | 0.795 | 0.867 | 0.659 |

| Flash Point (°C) | 48.3 | 4 | -22 |

Data compiled from multiple sources.[1][3][4]

Key Advantages of Isobutylcyclohexane:

-

Reduced Health and Environmental Risks: Isobutylcyclohexane is not classified as a carcinogen, mutagen, or reproductive toxin, offering a significant safety advantage over solvents like toluene.[5][6] Its lower volatility and higher flash point also reduce the risk of fire and exposure through inhalation.

-

"Green" Solvent Profile: Considered a "green" alternative, its use aligns with the principles of sustainable chemistry by reducing environmental impact and promoting safer laboratory practices.[6][7]

-

Favorable Physical Properties: Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures, while its low melting point allows for a wide liquid range.

Applications in Organic Synthesis

While specific, detailed protocols for many standard reactions using isobutylcyclohexane as the primary solvent are still emerging in the literature, its properties make it a suitable candidate for a variety of non-polar reaction systems. Below are generalized protocols and considerations for its use in key organic transformations.

Cationic Polymerization

Non-polar solvents are frequently employed in cationic polymerization to facilitate the formation of high molecular weight polymers.[1][3][4] Cyclohexane, a close structural analog of isobutylcyclohexane, is a common solvent in such reactions.[8]

Logical Workflow for Cationic Polymerization using a Non-Polar Solvent:

Figure 1. Generalized workflow for cationic polymerization.

Experimental Protocol: Cationic Polymerization of Isobutylene (Conceptual)

-

Materials: Isobutylene, Lewis acid initiator (e.g., AlCl₃, TiCl₄), co-initiator (e.g., water or a proton source), isobutylcyclohexane (anhydrous), and a quenching agent (e.g., methanol).

-

Procedure:

-

In a glovebox or under an inert atmosphere, to a dried reaction vessel cooled to the desired temperature (e.g., -80°C to -30°C), add anhydrous isobutylcyclohexane.[8]

-

Introduce the purified isobutylene monomer into the solvent.

-

Prepare the initiator system by adding the Lewis acid and co-initiator to the cooled reaction mixture with vigorous stirring.

-

Allow the polymerization to proceed, monitoring the reaction progress by analyzing aliquots for monomer consumption (e.g., by GC) or polymer formation (e.g., by GPC).

-

Terminate the reaction by adding a quenching agent, such as pre-chilled methanol.

-

Isolate the polymer by precipitation in a large volume of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

-

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used reaction for the reduction of unsaturated compounds.[9] The choice of solvent can influence the reaction rate and selectivity. Non-polar, inert solvents like cyclohexane and its derivatives are suitable for these reactions.[10]

Experimental Protocol: Catalytic Hydrogenation of an Alkene (Conceptual)

-

Materials: Alkene substrate, hydrogen gas, hydrogenation catalyst (e.g., Pd/C, PtO₂), and isobutylcyclohexane.

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve the alkene substrate in isobutylcyclohexane.

-

Carefully add the hydrogenation catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously at the desired temperature until hydrogen uptake ceases.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the isobutylcyclohexane solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

-

Workflow for a Typical Hydrogenation Reaction:

Figure 2. Key steps in a catalytic hydrogenation process.

Grignard Reactions and Other Organometallic Chemistry

Grignard reactions and other organometallic transformations typically require aprotic, non-acidic solvents.[11] While ethers like diethyl ether and tetrahydrofuran (THF) are most common due to their ability to coordinate with the magnesium center, non-coordinating non-polar solvents can also be used, sometimes in combination with a co-solvent. The inert nature of isobutylcyclohexane makes it a potential, though less conventional, choice for such reactions, particularly where a higher boiling point than traditional ethers is desired. Its use may be beneficial in suppressing side reactions like Wurtz coupling.[12]

Considerations for using Isobutylcyclohexane in Grignard Reactions:

-

Initiation: The formation of the Grignard reagent may be slower in a non-coordinating solvent like isobutylcyclohexane. The use of activators such as iodine or 1,2-dibromoethane may be necessary.

-

Solubility: The solubility of the Grignard reagent itself may be limited. This could result in a heterogeneous mixture, which may affect reaction rates.

-

Co-solvent: The addition of a small amount of a coordinating solvent like THF or diethyl ether could aid in both the formation and solubilization of the Grignard reagent while still benefiting from the higher boiling point of the bulk solvent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation.[13][14][15] The choice of solvent is critical and can influence catalyst activity and stability.[5] While polar aprotic and aromatic solvents like DMF and toluene are common, the use of non-polar aliphatic solvents is also documented.[13] Isobutylcyclohexane, as a high-boiling, inert, non-polar solvent, could be a suitable medium for these reactions, particularly for substrates and reagents that are soluble in aliphatic hydrocarbons.

Conceptual Relationship in Pd-Catalyzed Cross-Coupling:

Figure 3. Interplay of components in a Suzuki cross-coupling reaction.

General Protocol Considerations for Suzuki or Heck Reactions:

-

Reagent Solubility: Ensure all reactants (organohalide, coupling partner, base) and the palladium catalyst/ligand complex are sufficiently soluble in isobutylcyclohexane at the desired reaction temperature.

-

Base Selection: A base that is compatible with the non-polar medium should be chosen.

-

Temperature: The high boiling point of isobutylcyclohexane allows for a wide range of reaction temperatures, which can be advantageous for less reactive substrates.

Conclusion

Isobutylcyclohexane presents a compelling case as a sustainable, safer, and effective non-polar solvent for a variety of applications in organic synthesis. While direct, optimized protocols for every reaction type are still being established in the literature, its physicochemical properties suggest its suitability for cationic polymerization, catalytic hydrogenation, and potentially for organometallic and cross-coupling reactions. Researchers are encouraged to consider isobutylcyclohexane as a greener alternative to traditional non-polar solvents, with the understanding that some optimization of reaction conditions may be necessary to achieve optimal results.

References

- 1. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]

- 3. A theoretical study of the mechanism of cationic polymerization of isobutylene catalysed by EtAlCl2/t-BuCl with bis(2-chloroethyl)ether in hexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Greener solvents to replace toluene in the polymerisation and coating industry - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of Isobutylcyclohexane in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly within the petroleum and petrochemical industries, the accurate characterization of complex hydrocarbon mixtures is paramount. Gas chromatography (GC) is the primary technique employed for this purpose, enabling the separation and quantification of individual components in samples such as gasoline, naphtha, and reformates. The use of well-defined chemical standards is critical for the accurate identification and quantification of these components.

Isobutylcyclohexane, a naphthenic hydrocarbon, serves as a valuable component in calibration standards for Detailed Hydrocarbon Analysis (DHA) and PIONA (Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics) analysis.[1] Its specific retention characteristics on non-polar capillary columns make it a useful marker for the identification of C10 naphthenes. This document provides detailed application notes and protocols for the use of isobutylcyclohexane as a component of a calibration standard in gas chromatography, particularly in accordance with methods like ASTM D6729.[2][3][4][5]

Principle and Application

Detailed Hydrocarbon Analysis (DHA) is a gas chromatography method used to determine the individual hydrocarbon composition of spark ignition engine fuels and other petroleum products.[2][6] PIONA analysis is a form of DHA that categorizes the hundreds of compounds in a sample into five major hydrocarbon groups: paraffins, isoparaffins, olefins, naphthenes, and aromatics.

The accurate identification of each peak in a complex chromatogram is achieved by comparing their retention times to those of known standards run under identical conditions. The Kovats retention index (RI) system is often used to normalize retention times relative to a series of n-alkanes, providing a more robust method for compound identification across different instruments and laboratories.[7]

Isobutylcyclohexane is incorporated into PIONA calibration standards as a representative of the naphthene class of hydrocarbons.[1] Its elution time helps to anchor the identification of other naphthenes in the C9 to C11 range.

Experimental Protocols

This section outlines a typical protocol for the use of a PIONA calibration standard containing isobutylcyclohexane for the analysis of spark ignition engine fuels, following the principles of ASTM D6729.[2][4][5]

Preparation of Standards and Samples

-

PIONA Calibration Standard: A certified PIONA calibration standard containing isobutylcyclohexane and a range of other hydrocarbons (paraffins, isoparaffins, olefins, naphthenes, and aromatics) should be procured from a reputable supplier. These standards are typically provided in a stable solvent matrix.

-

n-Alkane Standard: A separate standard containing a series of n-alkanes (e.g., C5 to C15) is required for the determination of Kovats retention indices.

-

Sample Preparation: Gasoline or other petroleum samples are typically analyzed neat. Ensure the sample is homogeneous before taking an aliquot for analysis.

Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for DHA/PIONA analysis.

| Parameter | Value |

| Gas Chromatograph | A high-resolution gas chromatograph with cryogenic oven cooling and a flame ionization detector (FID). |

| Column | Rtx-DHA-100, 100 m x 0.25 mm ID, 0.50 µm film thickness (or equivalent 100% dimethyl polysiloxane column).[8][9][10] |

| Injector | Split/Splitless injector, operated in split mode. |

| Injector Temperature | 250 °C |

| Split Ratio | 150:1 to 200:1 |

| Injection Volume | 0.1 - 0.2 µL |

| Carrier Gas | Helium or Hydrogen |

| Constant Flow Rate | 1.5 - 2.5 mL/min |

| Oven Temperature Program | 5 °C (hold for 15 min), ramp at 2 °C/min to 60 °C, then ramp at 3 °C/min to 200 °C (hold for 10 min). |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Data Acquisition Rate | 50 Hz |

Analysis Procedure

-

System Suitability: Inject the n-alkane standard to establish the retention times for the calculation of Kovats indices.

-

Calibration: Inject the PIONA calibration standard containing isobutylcyclohexane. Identify all the components and record their retention times and peak areas.

-

Sample Analysis: Inject the gasoline or petroleum sample.

-

Data Analysis:

-

Identify the components in the sample chromatogram by comparing their retention times and calculated Kovats indices with those from the PIONA calibration standard.

-

Quantify the identified components by comparing their peak areas to the corresponding peak areas in the calibration standard. The response of the FID is approximately proportional to the mass of the hydrocarbon, so weight percent can be calculated using the principle of area normalization, or by using response factors if higher accuracy is needed.

-

Data Presentation

The following table provides representative data for a PIONA calibration standard containing isobutylcyclohexane. The retention times are approximate and will vary depending on the specific instrument and conditions. The Kovats Index is a more transferable value.

| Component | Hydrocarbon Group | Retention Time (min) | Kovats Index | Concentration (wt. %) |

| n-Pentane | Paraffin | 14.5 | 500 | 5.0 |

| Cyclopentane | Naphthene | 18.2 | 542 | 2.0 |

| n-Hexane | Paraffin | 22.1 | 600 | 5.0 |

| Benzene | Aromatic | 30.5 | 653 | 1.5 |

| Cyclohexane | Naphthene | 32.8 | 674 | 2.0 |

| n-Heptane | Paraffin | 38.4 | 700 | 5.0 |

| Toluene | Aromatic | 45.1 | 763 | 3.0 |

| n-Octane | Paraffin | 51.2 | 800 | 5.0 |

| Ethylbenzene | Aromatic | 56.3 | 845 | 1.5 |

| p-Xylene | Aromatic | 57.0 | 855 | 1.5 |

| n-Nonane | Paraffin | 61.7 | 900 | 5.0 |

| Isobutylcyclohexane | Naphthene | 68.9 | 1005 [7] | 1.0 |

| n-Decane | Paraffin | 70.1 | 1000 | 5.0 |

| n-Undecane | Paraffin | 77.2 | 1100 | 5.0 |

| n-Dodecane | Paraffin | 83.5 | 1200 | 5.0 |

Visualizations

Detailed Hydrocarbon Analysis (DHA) Workflow

PIONA Classification of Hydrocarbons

Conclusion

Isobutylcyclohexane is a key component in calibration standards used for the detailed hydrocarbon analysis of petroleum products by gas chromatography. Its inclusion allows for the accurate identification of naphthenic compounds within complex mixtures. By following established protocols such as ASTM D6729 and utilizing high-resolution capillary GC columns, researchers and analysts can achieve reliable characterization of fuels and other hydrocarbon streams. The data and protocols presented in this document provide a framework for the effective use of isobutylcyclohexane as part of a comprehensive analytical strategy.

References

- 1. Restek - Chromatograms [restek.com]

- 2. ciinformatics.co.uk [ciinformatics.co.uk]

- 3. store.astm.org [store.astm.org]

- 4. scioninstruments.com [scioninstruments.com]

- 5. store.astm.org [store.astm.org]

- 6. theanalyticalscientist.com [theanalyticalscientist.com]

- 7. The Kovats Retention Index: Isobutylcyclohexane (C10H20) [pherobase.com]

- 8. gcms.cz [gcms.cz]

- 9. crown-chrom.com [crown-chrom.com]

- 10. ez.restek.com [ez.restek.com]

Application Notes and Protocols for Isobutylcyclohexane in Jet Fuel Surrogate Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutylcyclohexane as a component in jet fuel surrogate mixtures. The protocols outlined below are intended to guide researchers in the formulation and evaluation of such surrogates for combustion studies and material compatibility assessments.

Introduction

Jet fuels are complex mixtures of hundreds of hydrocarbon compounds, making them challenging to model and study computationally and experimentally. Surrogate fuels, which are simpler mixtures of a few well-characterized compounds, are developed to emulate the physical and chemical properties of real jet fuels. These surrogates are essential for fundamental combustion research, development of advanced propulsion technologies, and ensuring material compatibility.

Isobutylcyclohexane, a C10 cycloalkane, is a representative compound for the monocycloparaffin class, which is a significant component of conventional and alternative jet fuels. Its inclusion in surrogate mixtures is crucial for accurately mimicking the density, viscosity, and combustion behavior, particularly the ignition delay characteristics, of the target fuel.

Applications of Isobutylcyclohexane in Jet Fuel Surrogates

Isobutylcyclohexane is primarily used to represent the cycloalkane fraction in jet fuel surrogates. Cycloalkanes play a vital role in the physical and combustion properties of jet fuels. Specifically, the inclusion of isobutylcyclohexane or similar alkylated cyclohexanes in a surrogate formulation aims to:

-

Match Target Fuel Density and Viscosity: Cycloalkanes are denser and more viscous than their n-alkane counterparts with the same carbon number. Their addition is critical for formulating surrogates that meet the density and viscosity specifications of real jet fuels, which are important for fuel atomization and spray characteristics.[1][2]

-

Emulate Combustion Characteristics: The ring structure of cycloalkanes influences their combustion chemistry, affecting ignition delay times and sooting propensity. Isobutylcyclohexane contributes to the overall reactivity of the surrogate, helping to match the ignition and flame propagation characteristics of the target jet fuel.[3][4]

-

Represent a Key Hydrocarbon Class: Jet fuels can contain a significant fraction of monocycloparaffins.[5] Isobutylcyclohexane serves as a model compound for this class, allowing for systematic studies on the impact of cycloalkanes on fuel performance.

Data Presentation

Physicochemical Properties of Isobutylcyclohexane

The following table summarizes the key physical and chemical properties of isobutylcyclohexane. This data is essential for initial surrogate formulation calculations.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | |

| Molecular Weight | 140.27 g/mol | |

| Density | ~0.80 g/cm³ | |

| Boiling Point | ~171 °C | |

| Flash Point | ~48 °C |

Example of a Jet Fuel Surrogate Formulation

While specific data on the quantitative impact of isobutylcyclohexane is limited in publicly available literature, the following table presents a representative multi-component surrogate formulation for a conventional jet fuel (e.g., Jet A-1). This illustrates the typical composition and the role of the cycloalkane component. Note that n-butylcyclohexane is often used in literature and is structurally similar to isobutylcyclohexane.

| Component | Chemical Class | Mole Fraction (%) | Purpose in Surrogate |

| n-Dodecane | n-Alkane | 40 | Represents the linear paraffin content, influences cetane number. |

| Isobutylcyclohexane | Cycloalkane | 25 | Represents monocycloparaffins, contributes to density and viscosity. |

| Toluene | Aromatic | 20 | Represents aromatic content, influences sooting tendency. |

| Iso-octane | Iso-alkane | 15 | Represents branched paraffins, improves anti-knock quality. |

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of jet fuel surrogates containing isobutylcyclohexane. These protocols are based on methodologies reported in the scientific literature and should be adapted to specific laboratory equipment and safety procedures.

Protocol 1: Formulation of a Jet Fuel Surrogate Mixture

Objective: To prepare a multi-component surrogate fuel with a composition designed to match the properties of a target jet fuel.

Materials:

-

High-purity (>99%) isobutylcyclohexane

-

Other high-purity surrogate components (e.g., n-dodecane, toluene, iso-octane)

-

Glass beakers or stainless steel mixing vessel

-

Magnetic stirrer and stir bar or mechanical mixer

-

Analytical balance (±0.001 g)

-

Gas Chromatography-Mass Spectrometry (GC-MS) for composition verification

Procedure:

-

Define Target Properties: Based on the analysis of the target jet fuel (e.g., Jet A-1), define the target properties for the surrogate. These typically include:

-

Hydrocarbon class distribution (% n-alkanes, iso-alkanes, cycloalkanes, aromatics)

-

Derived Cetane Number (DCN)

-

Density and Viscosity

-

Hydrogen/Carbon (H/C) ratio

-

-

Component Selection: Select a limited number of pure compounds to represent each hydrocarbon class. Isobutylcyclohexane is selected to represent the monocycloparaffin class.

-

Composition Calculation: Use a formulation tool or manual calculation to determine the mole or mass fraction of each component required to match the target properties.

-

Preparation of the Mixture: a. Tare the mixing vessel on the analytical balance. b. Add the required mass of each component to the vessel, recording the exact mass of each addition. Start with the least volatile components. c. For accuracy, use a pipette or syringe for precise liquid transfer.

-

Mixing: a. Place the sealed mixing vessel on a magnetic stirrer or use a mechanical mixer. b. Mix the components thoroughly for at least 30 minutes to ensure a homogeneous mixture.

-

Composition Verification: a. Take a small sample of the prepared surrogate. b. Analyze the sample using GC-MS to verify the final composition and check for any impurities.

-

Property Measurement: a. Measure the key physical and chemical properties of the prepared surrogate (density, viscosity, DCN) using standard ASTM methods (e.g., ASTM D6890 for DCN).[6][7][8] b. Compare the measured properties with the target properties and adjust the formulation if necessary.

Protocol 2: Determination of Ignition Delay using a Shock Tube

Objective: To measure the high-temperature ignition delay time of a jet fuel surrogate.

Apparatus:

-

High-pressure shock tube

-

Fast pressure transducers

-

Optical diagnostics (e.g., for OH* chemiluminescence detection)

-

Gas mixing system

-

Data acquisition system

Procedure:

-

Mixture Preparation: a. Prepare a dilute mixture of the surrogate fuel vapor in an oxidizer (typically air or a mixture of O₂ and a diluent gas like Argon). b. The fuel is typically introduced into the shock tube's driven section by a heated injection system to ensure complete vaporization and a homogeneous mixture. c. The composition of the mixture (equivalence ratio) is precisely controlled using partial pressures.

-

Shock Tube Operation: a. The driven section, containing the fuel/oxidizer mixture, is separated from the high-pressure driver section by a diaphragm. b. The driver section is filled with a high-pressure driver gas (e.g., helium). c. The pressure in the driver section is increased until the diaphragm ruptures, generating a shock wave that propagates into the driven section.

-

Ignition Event: a. The shock wave rapidly heats and compresses the test gas to conditions relevant to combustion engines. b. The time interval between the passage of the reflected shock wave and the onset of ignition (detected by a sharp rise in pressure or light emission) is measured as the ignition delay time.

-

Data Acquisition: a. Pressure transducers and optical detectors record the pressure history and light emission from the reacting gas. b. The data is recorded by a high-speed data acquisition system.

-

Data Analysis: a. The ignition delay time is determined from the recorded data. b. Experiments are repeated at various temperatures and pressures to map the ignition behavior of the surrogate.

Protocol 3: Evaluation of Low-Temperature Combustion in a Rapid Compression Machine (RCM)

Objective: To investigate the low-to-intermediate temperature combustion behavior and ignition delay of a jet fuel surrogate.

Apparatus:

-

Rapid Compression Machine (RCM)

-

Pressure transducer

-

Gas mixing system

-

Data acquisition system

Procedure:

-

Mixture Preparation: A homogeneous mixture of the surrogate fuel and oxidizer is prepared in a mixing tank or directly in the RCM combustion chamber.

-

RCM Operation: a. The piston is rapidly driven to compress the fuel/air mixture, simulating the compression stroke of an internal combustion engine. b. The compression process raises the temperature and pressure of the mixture to conditions where autoignition can occur.

-

Ignition Measurement: a. The pressure inside the combustion chamber is monitored using a fast pressure transducer. b. The ignition delay is defined as the time from the end of compression to the onset of ignition, which is identified by a sharp increase in pressure.

-

Data Analysis: The pressure trace is analyzed to determine the ignition delay time. Experiments are conducted over a range of compressed temperatures and pressures to characterize the negative temperature coefficient (NTC) behavior, which is a key feature of low-temperature hydrocarbon combustion.

Visualizations

Surrogate Fuel Formulation Workflow

Caption: Workflow for formulating a jet fuel surrogate mixture.

Experimental Workflow for Combustion Analysis

Caption: Generalized experimental workflow for combustion analysis.

References

- 1. Item - Missing Factors in Alternative Jet Fuel Formulations: Role of Cycloalkanes, Model for Viscosity Prediction, and Quantitation of n-Alkanes, iso-Alkanes, Cycloalkanes, and Alkenes via GCxGC/(+)EI-TOF-MS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. web.stanford.edu [web.stanford.edu]

- 6. store.astm.org [store.astm.org]

- 7. Fuel Property Testing: Ignition Quality [dieselnet.com]

- 8. aimg8.dlssyht.cn [aimg8.dlssyht.cn]

Application Notes and Protocols: Isobutyl Group Introduction via Friedel-Crafts Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the synthesis of isobutyl-substituted aromatic compounds, a common structural motif in pharmaceuticals and other fine chemicals. A frequent query involves the use of isobutylcyclohexane as a direct reactant in Friedel-Crafts alkylation. However, due to the chemical nature of alkanes, this approach is not viable. This document clarifies this point and presents established, reliable protocols for the synthesis of isobutylbenzene, a closely related and synthetically important molecule, via Friedel-Crafts reactions. Two primary synthetic routes will be discussed: direct Friedel-Crafts alkylation and a two-step Friedel-Crafts acylation followed by reduction. The latter is often preferred to avoid carbocation rearrangements inherent in the former.

Why Isobutylcyclohexane is Not a Suitable Reactant

Isobutylcyclohexane is a saturated alkane. The Friedel-Crafts alkylation reaction proceeds through the formation of a carbocation electrophile.[1] This is typically generated from an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst.[2] Saturated alkanes like isobutylcyclohexane lack a leaving group or a pi-bond that can be activated by a Lewis acid to form a carbocation under standard Friedel-Crafts conditions. Therefore, isobutylcyclohexane cannot be used as an alkylating agent in a Friedel-Crafts reaction.

Synthesis of Isobutylbenzene via Direct Friedel-Crafts Alkylation

A seemingly straightforward approach to synthesizing isobutylbenzene is the direct Friedel-Crafts alkylation of benzene with an isobutyl halide, such as isobutyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] However, this reaction is complicated by carbocation rearrangement.[1][4] The initially formed primary isobutyl carbocation rapidly rearranges to the more stable tertiary tert-butyl carbocation via a hydride shift.[4] This results in the formation of tert-butylbenzene as the major product, with only minor amounts of the desired isobutylbenzene.[4]

Reaction Scheme and Product Distribution

Reaction: Benzene + Isobutyl Chloride --(AlCl₃)--> Major Product + Minor Product

| Reactant | Alkylating Agent | Catalyst | Major Product | Minor Product | Key Observation |

| Benzene | Isobutyl Chloride | AlCl₃ | tert-Butylbenzene | Isobutylbenzene | Predominant formation of the rearranged product.[4] |

Preferred Synthesis of Isobutylbenzene: Friedel-Crafts Acylation and Reduction

To circumvent the issue of carbocation rearrangement, a two-step synthetic route is employed. This involves the Friedel-Crafts acylation of benzene with isobutyryl chloride to form isobutyrophenone, followed by the reduction of the ketone to yield isobutylbenzene.[5] This method is highly efficient and selective for the desired product.[5]

Step 1: Friedel-Crafts Acylation

In this step, benzene is acylated with isobutyryl chloride using a Lewis acid catalyst. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[6]

Step 2: Clemmensen Reduction

The resulting isobutyrophenone is then reduced to isobutylbenzene. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a common method for this transformation.[7]

Reaction Conditions Summary

| Step | Reactants | Catalyst/Reagent | Product | Typical Yield |

| Friedel-Crafts Acylation | Benzene, Isobutyryl Chloride | AlCl₃ | Isobutyrophenone | High |

| Clemmensen Reduction | Isobutyrophenone | Zn(Hg), HCl | Isobutylbenzene | High |

Experimental Protocols

Protocol 1: Synthesis of Isobutylbenzene via Friedel-Crafts Alkylation (Illustrative of Rearrangement)

Materials:

-

Benzene (anhydrous)

-

Isobutyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous, as solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser and drying tube

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane and benzene.

-

Cool the flask in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add isobutyl chloride dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Analyze the product mixture by GC-MS to determine the ratio of tert-butylbenzene to isobutylbenzene.

Protocol 2: Synthesis of Isobutylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

Part A: Friedel-Crafts Acylation - Synthesis of Isobutyrophenone

Materials:

-

Benzene (anhydrous)

-

Isobutyryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous, as solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with addition funnel and drying tube

-

Separatory funnel

-

Hydrochloric acid (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Set up a flame-dried round-bottom flask with a magnetic stir bar and an addition funnel under a nitrogen atmosphere.

-

Add anhydrous aluminum chloride and anhydrous dichloromethane to the flask and cool to 0 °C in an ice bath.

-

Add a solution of isobutyryl chloride in dichloromethane to the addition funnel.

-

Add the isobutyryl chloride solution dropwise to the stirred suspension of aluminum chloride.

-

Add benzene dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 10% HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude isobutyrophenone.

Part B: Clemmensen Reduction - Synthesis of Isobutylbenzene

Materials:

-

Isobutyrophenone (from Part A)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-